3-epi-alpha-Amyrin
Overview
Description
3-epi-alpha-Amyrin is a pentacyclic triterpenoid compound that belongs to the amyrin family. It is a naturally occurring chemical found in various plant resins, particularly in the genus Boswellia. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
3-epi-alpha-Amyrin is a pentacyclic triterpenoid compound . The primary targets of this compound are believed to be related to metabolic disorders, specifically blood sugar levels and lipid profiles . It has been shown to have significant effects on blood glucose, total cholesterol, and serum triglycerides .
Mode of Action
This compound interacts with its targets by exerting antihyperglycemic and hypolipidemic effects . It has been shown to significantly reduce streptozotocin (STZ)-induced increases in blood glucose, total cholesterol, and serum triglycerides . Moreover, it effectively reduces elevated plasma glucose levels during the oral glucose tolerance test .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to glucose metabolism and lipid regulation . It appears to influence the ERK and GSK-3β signaling pathways , which play crucial roles in various cellular processes, including glucose metabolism and lipid regulation .
Pharmacokinetics
It is known that the compound has oral activity This suggests that it can be absorbed through the digestive tract and distributed throughout the body to exert its effects
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antihyperglycemic and hypolipidemic effects . It has been shown to reduce blood glucose levels, total cholesterol, and serum triglycerides in STZ-induced diabetic mice . Additionally, it has been shown to preserve beta cell integrity, as evidenced by plasma insulin levels and histopathological analysis of the pancreas .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet can significantly impact its efficacy. In a study, mice fed a high-fat diet and treated with this compound showed a significant reduction in serum total cholesterol and triglycerides . This suggests that dietary factors can modulate the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-epi-alpha-Amyrin interacts with various enzymes and proteins in biochemical reactions. It has been found to activate the ERK and GSK-3β signaling pathways . These interactions play a crucial role in its medicinal effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce blood glucose levels and serum triglycerides in streptozotocin-induced diabetic mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antihyperglycemic and hypolipidemic effects are attributed to these molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it has long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While low doses have been found to exert beneficial effects, high doses could potentially have toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-alpha-Amyrin can be achieved through various methods. One common approach involves the partial synthesis from oleanolic acid or ursolic acid. The process typically includes selective iodation and reduction steps to obtain the desired compound . Another method involves the metabolic engineering of oleaginous yeast, such as Yarrowia lipolytica, to produce amyrins using simple sugars and waste cooking oil .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant resins, particularly from Boswellia species. The resin is collected, and the compound is isolated using chromatographic techniques. Advances in metabolic engineering have also enabled the production of amyrins in microbial systems, providing a scalable and sustainable method for industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-epi-alpha-Amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
3-epi-alpha-Amyrin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing more complex triterpenoids.
- Studied for its unique chemical properties and potential for creating novel compounds.
Biology:
- Investigated for its role in plant metabolism and defense mechanisms.
- Used in studies related to plant biochemistry and molecular biology.
Medicine:
- Exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties.
- Potential therapeutic agent for treating conditions like diabetes, atherosclerosis, and inflammatory diseases .
Industry:
- Used in the production of cosmetics, pharmaceuticals, and nutraceuticals.
- Employed as an ingredient in various health and wellness products .
Comparison with Similar Compounds
Alpha-Amyrin: Known for its anti-inflammatory and gastro-protective properties.
Beta-Amyrin: Exhibits anti-cancer and anti-diabetic activities.
Delta-Amyrin: Less studied but has shown potential biological activities
Uniqueness: 3-epi-alpha-Amyrin is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Its ability to undergo various chemical modifications makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(3R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24-,25+,27-,28+,29-,30-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLPMRQHCOLESF-ACUMZOKISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317410 | |
Record name | 3-epi-α-Amyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-48-4 | |
Record name | 3-epi-α-Amyrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5937-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-epi-α-Amyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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